

# An In-depth Technical Guide to 2-Benzoylcyclopentanone (CAS 36150-58-0)

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## Compound of Interest

Compound Name: 2-Benzoylcyclopentan-1-one

Cat. No.: B15081164

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## Abstract

This technical guide provides a comprehensive overview of 2-Benzoylcyclopentanone (CAS No. 36150-58-0), a key intermediate in the synthesis of various organic compounds. This document details its chemical and physical properties, provides a step-by-step synthesis protocol, and includes an analysis of its spectroscopic data. Notably, this guide highlights the role of 2-Benzoylcyclopentanone as a precursor in the production of the non-steroidal anti-inflammatory drug (NSAID), Loxoprofen. The information presented is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

## Chemical Information and Physical Properties

2-Benzoylcyclopentanone is an organic compound featuring a cyclopentanone ring substituted at the 2-position with a benzoyl group. This structure imparts specific chemical reactivity, making it a valuable building block in organic synthesis.

Property	Value	Source(s)
CAS Number	36150-58-0	
Molecular Formula	C <sub>12</sub> H <sub>12</sub> O <sub>2</sub>	
Molecular Weight	188.22 g/mol	
IUPAC Name	2-benzoylcyclopentan-1-one	
Synonyms	2-Benzoylcyclopentanone, Cyclopentanone, 2-benzoyl-	
Appearance	Solid or crystalline substance, white to light yellow	
Solubility	Generally soluble in organic solvents such as ethanol and acetone; limited solubility in water.	

## Synthesis of 2-Benzoylcyclopentanone

The synthesis of 2-Benzoylcyclopentanone can be achieved through a two-step process commencing with a Friedel-Crafts acylation followed by an intramolecular condensation reaction. A detailed experimental protocol based on established methodologies is provided below.

### Experimental Protocols

#### Step 1: Synthesis of 5-Benzoylpentanoic Acid Ester via Friedel-Crafts Acylation and Esterification

This one-pot reaction involves the Friedel-Crafts acylation of benzene with adipic anhydride, followed by in-situ esterification.

- Materials:
  - Benzene (80 ml)

- Aluminum chloride ( $\text{AlCl}_3$ ) (0.22 mol)
- Adipic anhydride (0.1 mol) dissolved in benzene (20 ml)
- Methanol (0.5 mol)
- Aqueous sodium carbonate
- Water (200 ml)
- Procedure:
  - In a reaction flask, add 80 ml of benzene and 0.22 mol of aluminum chloride.
  - At a temperature of 31-55 °C, slowly add a solution of 0.1 mol of adipic anhydride in 20 ml of benzene.
  - Maintain the reaction temperature between 40-55 °C for 2 hours.
  - Following the acylation, add 0.5 mol of methanol dropwise to the reaction mixture.
  - Continue the reaction at 40-55 °C for an additional 2 hours to facilitate esterification.
  - Pour the reaction mixture into 200 ml of water to hydrolyze.
  - Separate the organic layer and wash it with an aqueous solution of sodium carbonate.
  - Distill off the benzene at 100 °C. The resulting residue is 5-benzoyl methyl valerate. The product should be a faint yellow substance with a pour point of 35-36.5 °C, a purity of over 98%, and a yield of 90-92%.<sup>[1]</sup>

## Step 2: Intramolecular Condensation to form 2-Benzoylcyclopentanone

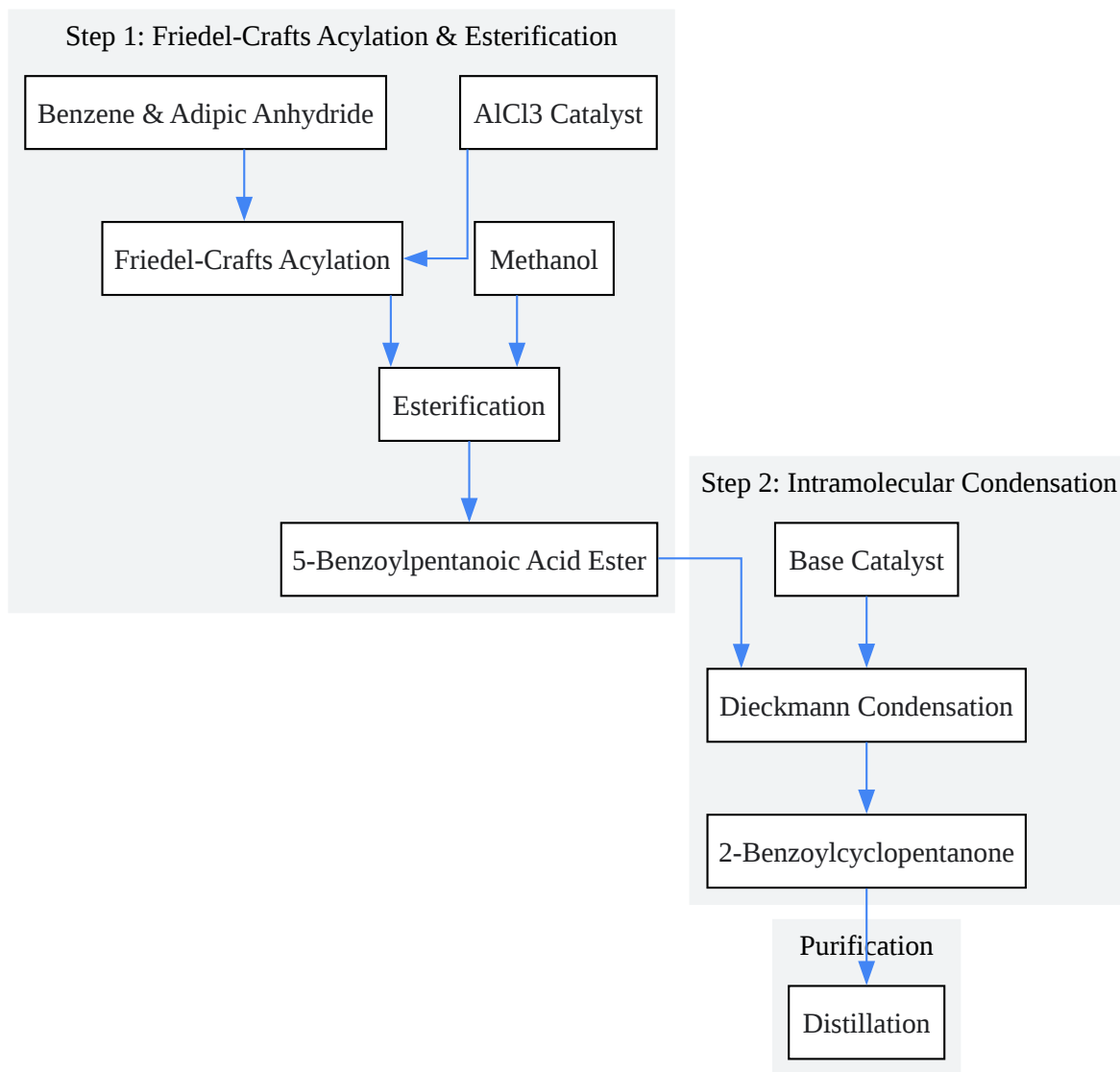
This step involves the cyclization of the 5-benzoylpentanoic acid ester via a Dieckmann-type condensation.

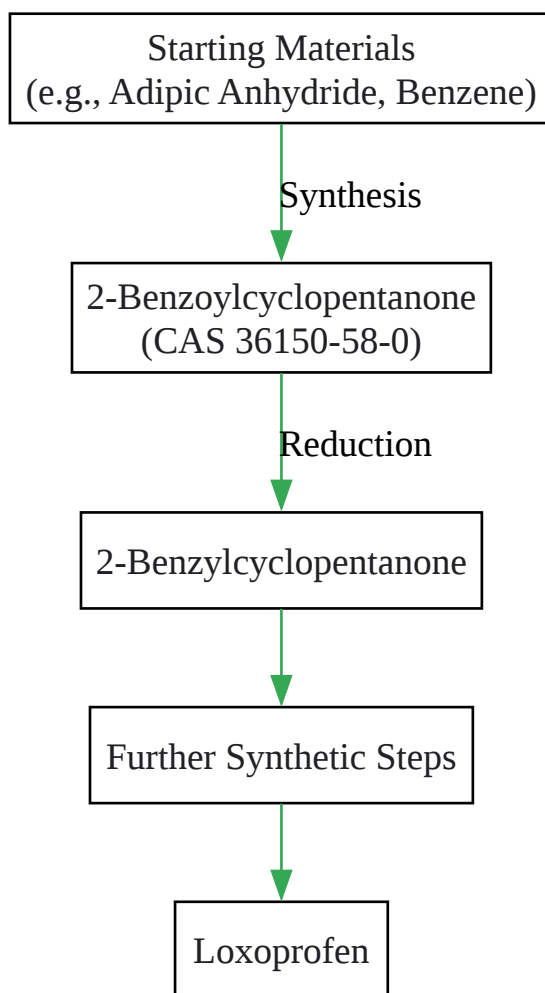
- Materials:
  - 5-Benzoyl methyl valerate (from Step 1)

- Base catalyst (e.g., triethylamine, potassium carbonate)
- Solvent (e.g., DMF, toluene)
- Acetic acid
- Procedure:
  - The 5-benzoyl methyl valerate is subjected to an acyloin ester condensation and cyclization reaction to yield 2-benzoyl cyclopentanone.<sup>[1]</sup>
  - While specific conditions can vary, a common approach involves refluxing the ester with a base in a suitable solvent.
  - After the reaction is complete, the mixture is cooled, and the catalyst is filtered off.
  - The filtrate is neutralized with a small amount of acetic acid.
  - The solvent is removed via vacuum distillation.
  - The crude product is then purified by high-vacuum distillation to yield 2-benzoylcyclopentanone.

## Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of 2-Benzoylcyclopentanone.





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## References

- 1. CN103508869A - Synthetic method for 2-benzyl cyclopentanone - Google Patents [patents.google.com]
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